molecular formula C8H3BF9K B067936 Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate CAS No. 166328-09-2

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

Cat. No.: B067936
CAS No.: 166328-09-2
M. Wt: 320.01 g/mol
InChI Key: WCHMTVMZBOZGCS-UHFFFAOYSA-N
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Description

Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug primarily used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis (the production of red blood cells) under hypoxic conditions .

Mechanism of Action

Target of Action

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is primarily used as an intermediate in organic synthesis . It is often incorporated into the structure of ligands in metal-catalyzed chemistry . The trifluoromethyl groups in the compound can alter the electron density of the ligand, thereby influencing its catalytic effect .

Mode of Action

The compound’s most important transformation is through the Suzuki coupling reaction, which connects molecular fragments to the target molecule . This process involves the exchange of a boron atom in the compound with a halogen atom in another molecule, forming a new carbon-carbon bond .

Biochemical Pathways

The compound’s primary role in biochemical pathways is as a building block in the synthesis of more complex molecules . Its use in the Suzuki coupling reaction allows for the construction of biaryl compounds, which are common structural motifs in many biologically active compounds .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use and the properties of the final product .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Additionally, the compound’s melting point is between 217 and 220 degrees Celsius, and its boiling point is 248.1±50.0 degrees Celsius under one atmosphere of pressure , indicating that it is stable under normal conditions but can decompose under high heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from the preparation of the core triazolopyridine structure. The key steps include:

  • Formation of the triazolopyridine core through cyclization reactions.
  • Introduction of the phenylethyl group via Friedel-Crafts alkylation.
  • Hydroxylation of the pyridine ring.
  • Formamidation to introduce the formamido group.
  • Final acylation to attach the acetic acid moiety.

Industrial Production Methods: Industrial production of Enarodustat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Enarodustat undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Various substituents on the triazolopyridine core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of a nitro group results in an amine .

Scientific Research Applications

Enarodustat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.

    Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.

    Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.

Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .

Properties

IUPAC Name

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHMTVMZBOZGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BF9K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635435
Record name Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166328-09-2
Record name Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166328-09-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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